molecular formula C7H2F6INO3S B1392905 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate CAS No. 1261365-51-8

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

Cat. No. B1392905
M. Wt: 421.06 g/mol
InChI Key: AIZAOBDXVQHJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate is a chemical compound with the empirical formula C7H2F6INO3S . It is a solid substance and is used as a fluorinated building block . The molecular weight of this compound is 421.06 .


Molecular Structure Analysis

The SMILES string for this compound is FC(F)(F)c1cnc(OS(=O)(=O)C(F)(F)F)c(I)c1 . This notation provides a way to represent the structure of the compound using text.

Scientific Research Applications

Catalysis and Synthesis

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate plays a significant role in catalysis and organic synthesis. Haskins and Knight (2002) demonstrated that trifluoromethanesulfonic (triflic) acid is an excellent catalyst for cyclisation reactions to form pyrrolidines, which are essential in synthesizing complex polycyclic systems (Haskins & Knight, 2002). Additionally, Zhdankin et al. (1996) reported that organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be synthesized using triflates, providing a route to functionalize alkynes (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Electrophilic Substitution and Functionalization

The compound is involved in site-selective electrophilic substitutions. Mongin et al. (1998) described how 2-chloro-6-(trifluoromethyl)pyridine, when treated with lithium diisopropylamide and iodine, can be converted into its 3-iodo derivative, which serves as a starting material for further manipulations in reaction sequences (Mongin, Tognini, Cottet, & Schlosser, 1998). This highlights its role in the synthesis of various pyridine derivatives.

Material Synthesis and Characterization

In material science, this chemical is used in the synthesis and characterization of new materials. Ryzhkova et al. (2023) explored the formation of chromeno[2,3-b]pyridine derivatives, which have significant industrial and medicinal properties, using a reaction involving trifluoromethylated compounds (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Advanced Catalytic Applications

Its use extends to advanced catalytic applications. Zhang et al. (2016) demonstrated the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, indicating the versatility of trifluoromethanesulfonic acid derivatives in catalysis (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Safety And Hazards

This compound is classified as a combustible solid . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

[3-iodo-5-(trifluoromethyl)pyridin-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6INO3S/c8-6(9,10)3-1-4(14)5(15-2-3)18-19(16,17)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZAOBDXVQHJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.